Cas no 1567114-39-9 (1-(DIFLUOROMETHYL)-4-ETHYNYLBENZENE)

1-(DIFLUOROMETHYL)-4-ETHYNYLBENZENE Chemical and Physical Properties
Names and Identifiers
-
- 1-(DIFLUOROMETHYL)-4-ETHYNYLBENZENE
- G63786
- KXMKUCOESGHSOO-UHFFFAOYSA-N
- 1567114-39-9
- SCHEMBL721549
- EN300-345641
-
- MDL: MFCD26853328
- Inchi: 1S/C9H6F2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6,9H
- InChI Key: KXMKUCOESGHSOO-UHFFFAOYSA-N
- SMILES: C1(C(F)F)=CC=C(C#C)C=C1
Computed Properties
- Exact Mass: 152.04375652g/mol
- Monoisotopic Mass: 152.04375652g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 0Ų
1-(DIFLUOROMETHYL)-4-ETHYNYLBENZENE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-345641-0.25g |
1-(difluoromethyl)-4-ethynylbenzene |
1567114-39-9 | 95.0% | 0.25g |
$360.0 | 2025-03-18 | |
Ambeed | A1102988-100mg |
1-(Difluoromethyl)-4-ethynylbenzene |
1567114-39-9 | 95% | 100mg |
$215.0 | 2025-02-25 | |
Aaron | AR01BSS3-1g |
1-(difluoromethyl)-4-ethynylbenzene |
1567114-39-9 | 95% | 1g |
$1223.00 | 2023-12-15 | |
Enamine | EN300-345641-1g |
1-(difluoromethyl)-4-ethynylbenzene |
1567114-39-9 | 95% | 1g |
$871.0 | 2023-09-03 | |
Enamine | EN300-345641-5g |
1-(difluoromethyl)-4-ethynylbenzene |
1567114-39-9 | 95% | 5g |
$2525.0 | 2023-09-03 | |
Aaron | AR01BSS3-100mg |
1-(Difluoromethyl)-4-Ethynylbenzene |
1567114-39-9 | 95% | 100mg |
$232.00 | 2025-02-14 | |
Aaron | AR01BSS3-50mg |
1-(difluoromethyl)-4-ethynylbenzene |
1567114-39-9 | 95% | 50mg |
$303.00 | 2023-12-15 | |
Enamine | EN300-345641-0.05g |
1-(difluoromethyl)-4-ethynylbenzene |
1567114-39-9 | 95.0% | 0.05g |
$169.0 | 2025-03-18 | |
Enamine | EN300-345641-10.0g |
1-(difluoromethyl)-4-ethynylbenzene |
1567114-39-9 | 95.0% | 10.0g |
$3125.0 | 2025-03-18 | |
Ambeed | A1102988-1g |
1-(Difluoromethyl)-4-ethynylbenzene |
1567114-39-9 | 95% | 1g |
$983.0 | 2025-02-25 |
1-(DIFLUOROMETHYL)-4-ETHYNYLBENZENE Related Literature
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
Additional information on 1-(DIFLUOROMETHYL)-4-ETHYNYLBENZENE
1-(Difluoromethyl)-4-ethynylbenzene: An Overview of a Promising Compound in Chemical and Pharmaceutical Research
1-(Difluoromethyl)-4-ethynylbenzene (CAS No. 1567114-39-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound, characterized by its difluoromethyl and ethynyl substituents on a benzene ring, offers a range of properties that make it an intriguing candidate for further exploration.
The molecular formula of 1-(difluoromethyl)-4-ethynylbenzene is C9H5F2, and its molecular weight is approximately 156.13 g/mol. The presence of the difluoromethyl group imparts unique electronic and steric properties to the molecule, while the ethynyl group provides additional reactivity and functionalization opportunities. These features make 1-(difluoromethyl)-4-ethynylbenzene an attractive building block for the synthesis of more complex molecules with diverse applications.
In the realm of pharmaceutical research, 1-(difluoromethyl)-4-ethynylbenzene has shown promise as a key intermediate in the development of novel drugs. Recent studies have highlighted its potential as a precursor for the synthesis of compounds with therapeutic properties, particularly in the areas of oncology and neurology. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported the use of 1-(difluoromethyl)-4-ethynylbenzene as a key intermediate in the synthesis of a new class of anticancer agents that exhibit selective cytotoxicity against various cancer cell lines.
The difluoromethyl group in 1-(difluoromethyl)-4-ethynylbenzene has been shown to enhance the metabolic stability and bioavailability of drug candidates, which are crucial factors for their clinical success. Additionally, the ethynyl group can be readily functionalized through various chemical reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce additional functionalities that can modulate the biological activity and pharmacokinetic properties of the final drug molecules.
Beyond pharmaceutical applications, 1-(difluoromethyl)-4-ethynylbenzene has also found utility in materials science and organic synthesis. Its unique electronic properties make it suitable for use in the development of new materials with enhanced performance characteristics. For example, researchers at the University of California, Berkeley, have utilized 1-(difluoromethyl)-4-ethynylbenzene as a building block for the synthesis of conjugated polymers with improved electrical conductivity and photovoltaic efficiency.
In organic synthesis, 1-(difluoromethyl)-4-ethynylbenzene serves as a valuable starting material for the preparation of complex organic molecules with diverse functional groups. Its reactivity and versatility have been leveraged in various synthetic routes to access compounds with specific biological activities or material properties. A notable example is its use in the synthesis of fluorinated aromatic compounds, which are important intermediates in the production of agrochemicals and fine chemicals.
The synthesis of 1-(difluoromethyl)-4-ethynylbenzene can be achieved through several methods, each offering different advantages depending on the desired scale and purity requirements. One common approach involves the reaction of 4-bromoiodobenzene with difluoroiodomethane followed by dehalogenation to form the difluoromethylated intermediate. Subsequent Sonogashira coupling with terminal alkynes yields the final product with high efficiency and selectivity.
In conclusion, 1-(difluoromethyl)-4-ethynylbenzene (CAS No. 1567114-39-9) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on drug discovery, materials science, and organic synthesis. As ongoing research continues to uncover new applications and optimize synthetic methods, 1-(difluoromethyl)-4-ethynylbenzene is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
1567114-39-9 (1-(DIFLUOROMETHYL)-4-ETHYNYLBENZENE) Related Products
- 57479-65-9(Methanone, (2-aminophenyl)(3-chlorophenyl)-)
- 919711-87-8(2-methyl-N-{2-(2-phenyl-1H-indol-3-yl)sulfanylethyl}benzamide)
- 162358-96-5(1-(2-Iodoethyl)-2-octylbenzene)
- 950237-06-6(1-(4-methylphenyl)-5-propyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2229441-16-9(3-amino-3-(5-methyl-2-nitrophenyl)cyclobutan-1-ol)
- 2354862-06-7(1-(4-Bromophenyl)cyclopropanesulfonyl chloride)
- 879171-84-3(N-(1-cyanocyclohexyl)-2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-methylacetamide)
- 2171977-51-6(2,2-diethyl-3,3-dimethyl-1-oxa-9-thia-5-azaspiro5.5undecane)
- 941883-55-2(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide)
- 1806430-32-9(2,4-Dimethyl-5-(fluoromethoxy)phenol)

